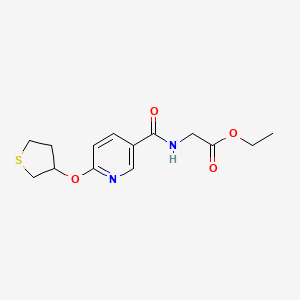

![molecular formula C22H24ClN3O B2997065 8-(2-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1215454-71-9](/img/structure/B2997065.png)

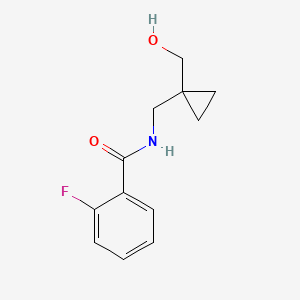

8-(2-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(2-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, commonly known as CDPI3, is a chemical compound that belongs to the class of spirocyclic triazoles. It has been extensively studied for its potential application in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.

Aplicaciones Científicas De Investigación

High-Affinity Ligands

- ORL1 Receptor Agonists : This compound is part of a series of ligands with high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor. These ligands are notable for their selectivity and full agonist behavior in biochemical assays (Röver et al., 2000).

Synthesis and Applications

- Carbo(hetero)cyclospirobutanoic Lactones Derivatives : Research on the synthesis of derivatives of carbo(hetero)cyclospirobutanoic lactones highlights the chemical versatility and potential applications in creating new compounds with this core structure (Kuroyan et al., 1995).

- Antimicrobial Activities : Certain derivatives containing the triazaspirodecane structure, similar to the compound , have demonstrated significant antimicrobial activities against various microbial strains (Dalloul et al., 2017).

Molecular Interactions and Design

- HIV Entry Inhibitors : Studies involving similar triazaspirodecane compounds have explored their role as potent allosteric noncompetitive inhibitors, particularly in the context of HIV-1 entry and CCR5 receptor interaction (Watson et al., 2005).

- Synthesis of Azaspirodecanes : Research has been conducted on the synthesis of 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones and related compounds, underlining the chemical processes and potential for creating diverse molecular structures (Rozhkova et al., 2012).

Therapeutic Applications

- Anticonvulsant Activity : Compounds with a structure similar to the compound have been synthesized and evaluated for their anticonvulsant and neurotoxic properties, showcasing potential therapeutic applications (Obniska et al., 2006).

Molecular Diversity and Synthesis

- Novel Derivatives Synthesis : The synthesis of novel derivatives with triazaspirodecane structure has been explored, indicating the compound's utility in creating diverse molecular entities (Han et al., 2020).

Nanotechnology and Agricultural Applications

- Nanoparticle Systems : Studies involving similar compounds have been conducted in the context of creating nanoparticle systems for agricultural applications, like sustained release of fungicides (Campos et al., 2015).

Propiedades

IUPAC Name |

8-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O/c1-15-7-8-17(13-16(15)2)20-21(27)25-22(24-20)9-11-26(12-10-22)14-18-5-3-4-6-19(18)23/h3-8,13H,9-12,14H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTQTOSEODDWKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4Cl)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2996982.png)

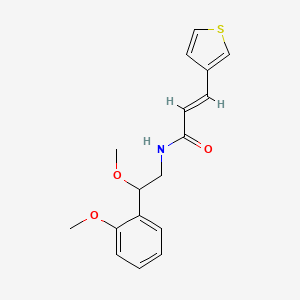

![2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2996993.png)

![N-(3-chloro-2-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996997.png)

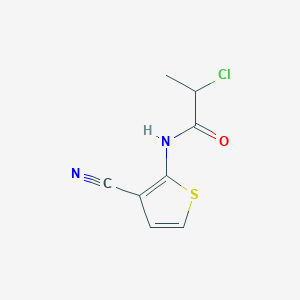

![N-(1-Cyanocyclohexyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B2996999.png)

![4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane](/img/structure/B2997000.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2997002.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2997004.png)